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molecular formula C10H14N2 B078651 (S)-2-(piperidin-3-yl)pyridine CAS No. 10283-65-5

(S)-2-(piperidin-3-yl)pyridine

Cat. No. B078651
M. Wt: 162.23 g/mol
InChI Key: ZCEKZDKAGHJNRD-VIFPVBQESA-N
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Patent
US09296745B2

Procedure details

To a solution of 2-amino-6-chloronicotinic acid (1.6 g, 9.248 mmol) in N,N-dimethylformamide (41 mL) was added 2-(piperidin-3-yl)pyridine (1.82 g, 11.098 mmol) and triethylamine (25.455 mmol). The reaction mixture was stirred at 80° C. for 16 h. The solvent was removed under reduced pressure and the residue was purified via column chromatography to afford 2-amino-6-(3-(pyridin-2-yl)piperidin-1-yl)nicotinic acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
25.455 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9](Cl)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH:12]1[CH2:17][CH2:16][CH2:15][CH:14]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[CH2:13]1.C(N(CC)CC)C>CN(C)C=O>[NH2:1][C:2]1[N:10]=[C:9]([N:12]2[CH2:17][CH2:16][CH2:15][CH:14]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=3)[CH2:13]2)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=N1)Cl
Name
Quantity
1.82 g
Type
reactant
Smiles
N1CC(CCC1)C1=NC=CC=C1
Name
Quantity
25.455 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
41 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)N1CC(CCC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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